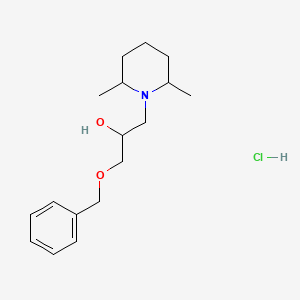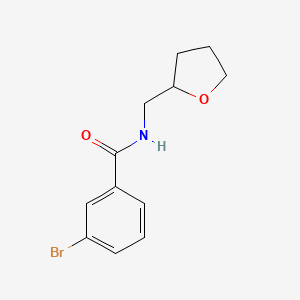
1-(benzyloxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride
Vue d'ensemble
Description
1-(Benzyloxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride is a chemical compound that belongs to the class of β-adrenergic receptor agonists. It is commonly used in scientific research to understand the mechanism of action of β-adrenergic receptors and their role in various physiological and biochemical processes.
Mécanisme D'action
1-(Benzyloxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride acts as a selective β-adrenergic receptor agonist. It binds to and activates β-adrenergic receptors, which are G protein-coupled receptors located on the surface of cells. Activation of β-adrenergic receptors leads to the activation of intracellular signaling pathways, which ultimately result in various physiological and biochemical effects.
Biochemical and Physiological Effects:
Activation of β-adrenergic receptors by 1-(benzyloxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride leads to various physiological and biochemical effects. These include increased heart rate and contractility, increased lipolysis and glycogenolysis, and decreased insulin secretion. Additionally, activation of β-adrenergic receptors has been shown to modulate immune response and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(benzyloxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride in lab experiments is its selectivity for β-adrenergic receptors. This allows for the specific investigation of the effects of β-adrenergic receptor activation on various physiological and biochemical processes. However, one limitation of using this compound is its potential for off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of 1-(benzyloxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride in scientific research. One potential area of investigation is the role of β-adrenergic receptor activation in the regulation of immune response and inflammation. Additionally, the use of this compound in the development of novel therapeutics for cardiovascular and metabolic diseases is an area of active research. Finally, the investigation of the potential off-target effects of this compound and the development of more selective β-adrenergic receptor agonists is an important area of future research.
Applications De Recherche Scientifique
1-(Benzyloxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride is widely used in scientific research to study the mechanism of action of β-adrenergic receptors. It is used to investigate the effects of β-adrenergic receptor activation on various physiological and biochemical processes, including cardiac function, metabolism, and immune response.
Propriétés
IUPAC Name |
1-(2,6-dimethylpiperidin-1-yl)-3-phenylmethoxypropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.ClH/c1-14-7-6-8-15(2)18(14)11-17(19)13-20-12-16-9-4-3-5-10-16;/h3-5,9-10,14-15,17,19H,6-8,11-13H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMVDZKPWUDIGIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(COCC2=CC=CC=C2)O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49673956 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(Benzyloxy)-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methyl-2-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B3866074.png)

![2-(4-morpholinyl)-N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B3866084.png)

![6b-acetyl-4a,6a-dimethyl-3,4,4a,4b,5,6,6a,6b,7a,8,8a,8b,9,10-tetradecahydro-2H-naphtho[2',1':4,5]indeno[1,2-b]oxiren-2-one](/img/structure/B3866100.png)
![(2-methoxy-1-methylethyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B3866104.png)
![N-[1,1-dimethyl-2-(8-methyl-2,8-diazaspiro[4.5]dec-2-yl)-2-oxoethyl]-4-methoxyaniline](/img/structure/B3866109.png)

![bis[2-(dimethylamino)ethyl] 1,3-adamantanedicarboxylate dihydrochloride](/img/structure/B3866128.png)
![N'-[(5-methyl-2-furyl)methylene]cyclopropanecarbohydrazide](/img/structure/B3866137.png)



![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B3866164.png)